molecular formula C21H26ClN3O3 B11236880 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11236880
M. Wt: 403.9 g/mol
InChI Key: ZDVFZDGLQRTINC-UHFFFAOYSA-N
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Description

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of azepane, methoxy, oxo, dihydropyridine, and chlorophenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the azepane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy group: This is achieved through methylation reactions using reagents like methyl iodide.

    Formation of the dihydropyridine ring: This step involves the condensation of suitable aldehydes and amines.

    Attachment of the chlorophenyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL 2-METHYLPROP-2-ENOATE: Similar in structure but with different functional groups.

    PHENOXY ACETAMIDE DERIVATIVES: Share some structural similarities and are studied for similar applications.

Uniqueness

2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H26ClN3O3/c1-28-20-14-25(15-21(27)23-17-8-6-16(22)7-9-17)18(12-19(20)26)13-24-10-4-2-3-5-11-24/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,23,27)

InChI Key

ZDVFZDGLQRTINC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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